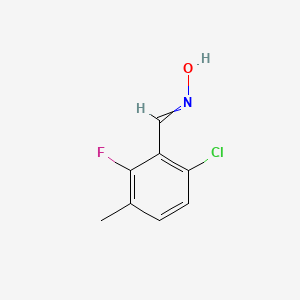
17-beta-(2-(Isopropylamino)-4-thiazolyl)androst-4-ene-3-beta,17-alpha-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“17-beta-(2-(Isopropylamino)-4-thiazolyl)androst-4-ene-3-beta,17-alpha-diol” is a synthetic compound that belongs to the class of androstane derivatives. These compounds are often studied for their potential biological activities, including hormonal and anti-inflammatory effects. The unique structure of this compound, which includes a thiazole ring and an isopropylamino group, suggests it may have interesting pharmacological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “17-beta-(2-(Isopropylamino)-4-thiazolyl)androst-4-ene-3-beta,17-alpha-diol” typically involves multi-step organic reactions. A common approach might include:
Starting Material: The synthesis often begins with a suitable androstane derivative.
Thiazole Ring Introduction: The thiazole ring can be introduced through a cyclization reaction involving a thioamide and a haloketone.
Isopropylamino Group Addition: The isopropylamino group can be added via nucleophilic substitution using isopropylamine.
Final Steps: The final steps may involve purification and characterization of the compound using techniques such as chromatography and spectroscopy.
Industrial Production Methods
Industrial production methods for such compounds typically involve optimization of the synthetic route to maximize yield and purity. This may include:
Scaling Up Reactions: Using larger reactors and optimizing reaction conditions.
Purification Techniques: Employing advanced purification techniques such as crystallization and high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions
“17-beta-(2-(Isopropylamino)-4-thiazolyl)androst-4-ene-3-beta,17-alpha-diol” can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form ketones or other oxidized derivatives.
Reduction: Reduction reactions can convert ketones or other functional groups to alcohols or alkanes.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing other complex molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or hormonal activities.
Industry: May be used in the development of pharmaceuticals or other chemical products.
Mécanisme D'action
The mechanism of action of “17-beta-(2-(Isopropylamino)-4-thiazolyl)androst-4-ene-3-beta,17-alpha-diol” likely involves interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Androstane Derivatives: Compounds like androstenedione and testosterone share a similar core structure.
Thiazole-Containing Compounds: Thiazole derivatives such as thiamine (vitamin B1) have similar ring structures.
Uniqueness
The uniqueness of “17-beta-(2-(Isopropylamino)-4-thiazolyl)androst-4-ene-3-beta,17-alpha-diol” lies in its combination of an androstane core with a thiazole ring and an isopropylamino group. This unique structure may confer distinct biological activities and pharmacological properties.
Propriétés
Numéro CAS |
96687-24-0 |
|---|---|
Formule moléculaire |
C25H38N2O2S |
Poids moléculaire |
430.6 g/mol |
Nom IUPAC |
(3S,8R,9S,10R,13S,14S,17R)-10,13-dimethyl-17-[2-(propan-2-ylamino)-1,3-thiazol-4-yl]-1,2,3,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C25H38N2O2S/c1-15(2)26-22-27-21(14-30-22)25(29)12-9-20-18-6-5-16-13-17(28)7-10-23(16,3)19(18)8-11-24(20,25)4/h13-15,17-20,28-29H,5-12H2,1-4H3,(H,26,27)/t17-,18+,19-,20-,23-,24-,25-/m0/s1 |
Clé InChI |
BRTIEGAEDSTNID-HIYRCXEDSA-N |
SMILES isomérique |
CC(C)NC1=NC(=CS1)[C@]2(CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3CCC5=C[C@H](CC[C@]45C)O)C)O |
SMILES canonique |
CC(C)NC1=NC(=CS1)C2(CCC3C2(CCC4C3CCC5=CC(CCC45C)O)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[(Cyclopentyloxy)carbonyl]oxirane-2-carboxylic acid](/img/structure/B13787559.png)
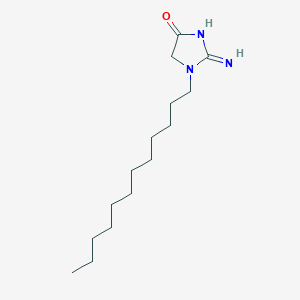
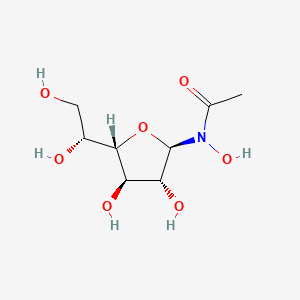

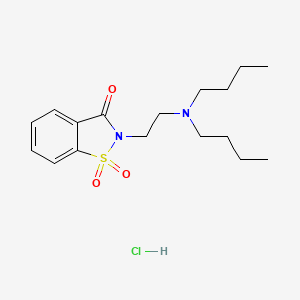

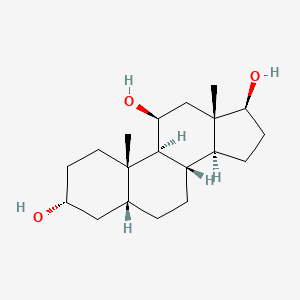


![N'-[2-[3-[dimethoxy(methyl)silyl]propylamino]ethyl]ethane-1,2-diamine](/img/structure/B13787624.png)

